Cas no 272-23-1 (thieno2,3-bpyridine)

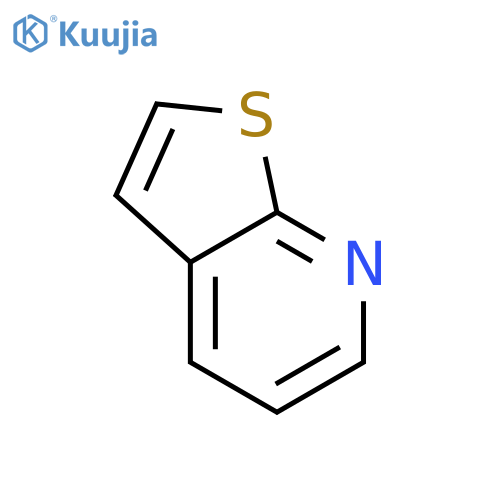

thieno2,3-bpyridine structure

商品名:thieno2,3-bpyridine

thieno2,3-bpyridine 化学的及び物理的性質

名前と識別子

-

- Thieno[2,3-b]pyridine

- Thieno[2,3-b]pyridine (8CI,9CI)

- AC1L6CSN

- AC1Q4WYT

- ANW-66648

- AR-1L6725

- CTK1A5108

- NSC152397

- pyridino{b-2.3}thiophene

- SureCN10299

- thieno(2,3-b)pyridine

- Thieno[2,3-b]pyridin

- thieno-[2,3-b]-pyridine

- thieno< 2,3-b> pyridine

- SMZMHUCIDGHERP-UHFFFAOYSA-N

- (5-phenoxypyridin-3-yl)boronicacid

- AB0048455

- Z4531

- ST24031907

- NSC-152397

- MFCD01631145

- AKOS006277329

- 272-23-1

- SY009137

- DTXSID80302650

- SCHEMBL10299

- 6XG2YBX9JJ

- CS-W006678

- J-016701

- DS-11420

- EN300-100353

- A876998

- NSC 152397

- DTXCID30253784

- 412042-11-6

- Thieno[2,3-b]pyridine, radical ion(1+)

- thieno2,3-bpyridine

-

- MDL: MFCD01631145

- インチ: 1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H

- InChIKey: SMZMHUCIDGHERP-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C2C([H])=C([H])C([H])=NC1=2

計算された属性

- せいみつぶんしりょう: 135.01400

- どういたいしつりょう: 135.014

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.272±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 236.5±13.0 ºC (760 Torr),

- フラッシュポイント: 100.2±10.2 ºC,

- 屈折率: 1.689

- ようかいど: 微溶性(3.4 g/l)(25ºC)、

- PSA: 41.13000

- LogP: 2.29630

thieno2,3-bpyridine セキュリティ情報

thieno2,3-bpyridine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

thieno2,3-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM121881-250mg |

Thieno[2,3-b]pyridine |

272-23-1 | 97% | 250mg |

$*** | 2023-03-30 | |

| TRC | B587533-10mg |

thieno[2,3-b]pyridine |

272-23-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR30574-1g |

Thieno[2,3-b]pyridine |

272-23-1 | 97% | 1g |

£72.00 | 2025-02-20 | |

| Enamine | EN300-100353-0.05g |

thieno[2,3-b]pyridine |

272-23-1 | 95% | 0.05g |

$36.0 | 2023-10-28 | |

| Enamine | EN300-100353-10.0g |

thieno[2,3-b]pyridine |

272-23-1 | 95% | 10g |

$1157.0 | 2023-06-10 | |

| eNovation Chemicals LLC | Y1209478-25G |

thieno[2,3-b]pyridine |

272-23-1 | 97% | 25g |

$990 | 2024-07-21 | |

| Apollo Scientific | OR30574-250mg |

Thieno[2,3-b]pyridine |

272-23-1 | 97% | 250mg |

£32.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP350-5g |

thieno2,3-bpyridine |

272-23-1 | 97+% | 5g |

5894CNY | 2021-05-08 | |

| abcr | AB291451-250 mg |

Thieno[2,3-b]pyridine, 97%; . |

272-23-1 | 97% | 250 mg |

€154.90 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94150-1g |

Thieno[2,3-b]pyridine |

272-23-1 | 97% | 1g |

¥334.0 | 2024-07-18 |

thieno2,3-bpyridine 関連文献

-

1. Cascade synthesis of new tetracyclic heteroaromatic thieno[2,3-b]pyridine-containing ring systemsR. Alan Aitken,Alasdair N. Garnett New J. Chem. 2009 33 2402

-

2. Deuteriodeprotonation of some heteroaromatic bicyclic compoundsSergio Clementi,Sandro Lepri,Giovanni V. Sebastiani,Salo Gronowitz,Christer Westerlund,Anna-Britta H?rnfeldt J. Chem. Soc. Perkin Trans. 2 1978 861

-

Jialing Cai,Shuo Huang,Ruenfa He,Lu Chen,Donghan Chen,Shaohua Jiang,Bin Li,Yibiao Li Org. Biomol. Chem. 2017 15 333

-

Wei-Qiong Zuo,Ning-Yu Wang,Yong-xia Zhu,Li Liu,Kun-Jie Xiao,Li-Dan Zhang,Chao Gao,Zhi-Hao Liu,Xin-Yu You,Yao-Jie Shi,Cui-Ting Peng,Kai Ran,Hong Tang,Luo-Ting Yu RSC Adv. 2016 6 40277

-

Homayon J. Arabshahi,Michelle van Rensburg,Lisa I. Pilkington,Chae Yeon Jeon,Mirae Song,Ling-Mey Gridel,Euphemia Leung,David Barker,Milena Vuica-Ross,Konstantin P. Volcho,Alexandra L. Zakharenko,Olga I. Lavrik,Jóhannes Reynisson Med. Chem. Commun. 2015 6 1987

272-23-1 (thieno2,3-bpyridine) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:272-23-1)thieno2,3-bpyridine

清らかである:99%

はかる:5g

価格 ($):215.0